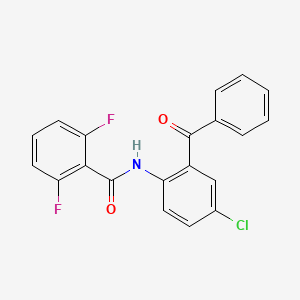
4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of various substituents such as benzyloxy, carbamoylphenyl, and fluorophenyl groups can significantly influence the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can engage in various intermolecular interactions. For example, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are crucial for the stability and reactivity of the compounds. The presence of a fluorophenyl group in the compound of interest suggests potential for additional intermolecular interactions, such as halogen bonding.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including functionalization reactions. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols lead to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . These reactions are typically facilitated by the reactivity of the carboxylic acid or acid chloride groups present in the pyrazole derivatives. The compound , with its carboxamide group, may also be amenable to similar functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the herbicidal activity of pyrazole-4-carboxamide derivatives is influenced by the substituents at the 3-position of the pyrazole ring . The benzyloxy group, when substituted with an electron-withdrawing group, enhances the herbicidal activity. The physical properties of the compound "4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating benzyloxy group, but specific data on these properties are not provided in the papers.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
This compound is often synthesized as part of a broader class of pyrazole derivatives, which are known for their versatile chemical reactivity and potential biological activities. For instance, research into the synthesis of pyrazole-4-carboxamide derivatives has demonstrated their herbicidal activity, with variations in substituents affecting their efficacy and selectivity against different weed species. The synthesis involves nucleophilic substitution reactions, showcasing the compound's utility in creating targeted agricultural chemicals (Ohno et al., 2004).
Antimicrobial and Anticancer Activities
The structural framework of 4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is conducive to modifications that can enhance its biological activity. Studies have demonstrated the synthesis of pyrazole-sulfonamide derivatives from similar compounds, which exhibit significant in vitro antiproliferative activities against various cancer cell lines, indicating potential applications in cancer therapy (Mert et al., 2014). Furthermore, the compound's framework allows for the creation of analogues with promising antimicrobial properties, highlighting its role in developing new antimicrobial agents.
Material Science Applications
The compound's unique structural features also lend themselves to applications in material science, particularly in the development of organic semiconductors and light-emitting materials. For example, polyimides incorporating similar molecular structures have been synthesized, exhibiting high thermal stability, blue light emission, and redox activity. These properties suggest potential uses in organic electronics, such as in organic light-emitting diodes (OLEDs) for more efficient and durable displays and lighting solutions (Iqbal et al., 2016).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-18-8-12-20(13-9-18)29-14-21(32-15-16-4-2-1-3-5-16)22(28-29)24(31)27-19-10-6-17(7-11-19)23(26)30/h1-14H,15H2,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQLQGSMESCWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


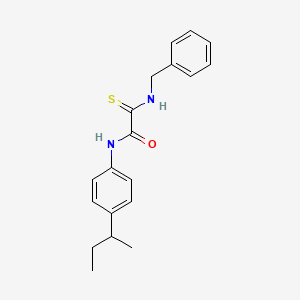
![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)
![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)
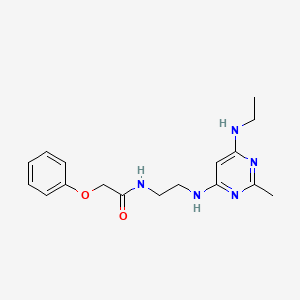
![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)
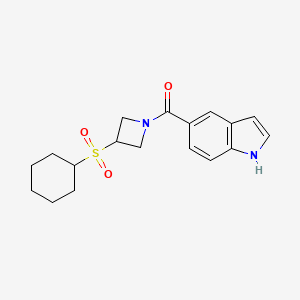
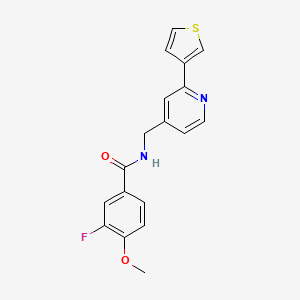
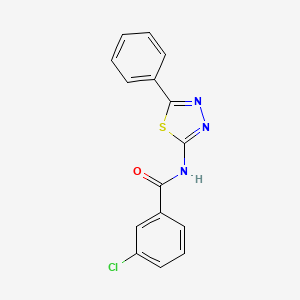
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
